2,4-Diamino-6-dimethylamino-1,3,5-triazine
Overview
Description
2,4-Diamino-6-dimethylamino-1,3,5-triazine is a chemical compound with the molecular formula C5H10N6. It is a white to off-white solid that has various applications in scientific research and industry. This compound is also known for its role as a metabolite of Altretamine, a drug with antitumor activity .
Mechanism of Action
Mode of Action
It’s known that the compound can form stable hydrogen bonds, which may play a role in its interaction with targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Diamino-6-dimethylamino-1,3,5-triazine is currently lacking . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
It’s known that the compound has antitumor activity and is used as a chemosterilant for insects, particularly houseflies .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Diamino-6-dimethylamino-1,3,5-triazine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antitumor activity, suggesting that it may interact with biomolecules involved in cell proliferation and survival .
Cellular Effects
Given its antitumor activity, it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Dosage Effects in Animal Models
Given its antitumor activity, it is likely that this compound could have toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is likely that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diamino-6-dimethylamino-1,3,5-triazine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with dimethylamine and ammonia. The reaction typically occurs in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-dimethylamino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles, with reactions typically carried out in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,4-Diamino-6-dimethylamino-1,3,5-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Diamino-6-dimethylamino-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(dimethylamino)-1,3,5-triazine: This compound also exhibits antitumor activity and is used in similar applications.
N2,N2-Dimethylmelamine: Another related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and its role as a metabolite of Altretamine, which gives it distinct biological activities and applications .
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFWDQQGFDLKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173596 | |
Record name | N,N-Dimethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-46-2 | |
Record name | N,N-Dimethylmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1985-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1985-46-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-dimethylamino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH4KNI8GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the use of ion-pairing liquid chromatography to separate metformin from its impurities, including 2,4-Diamino-6-dimethylamino-1,3,5-triazine. Why is it crucial to have reliable analytical methods for detecting impurities in pharmaceutical compounds like metformin?
A1: Ensuring the purity of pharmaceutical compounds is paramount for patient safety and drug efficacy. The presence of impurities, even in trace amounts, can potentially alter a drug's pharmacological activity, stability, and toxicological profile. []
- Regulatory Compliance: Regulatory agencies, such as the FDA and EMA, set strict limits on the permissible levels of impurities in pharmaceutical products. Analytical methods, like the ion-pairing HPLC described in the paper, are essential to demonstrate compliance with these standards. []
- Quality Control: Robust analytical techniques are indispensable for quality control during metformin manufacturing. By monitoring impurity levels, manufacturers can ensure batch-to-batch consistency and the overall quality of the final drug product. []
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